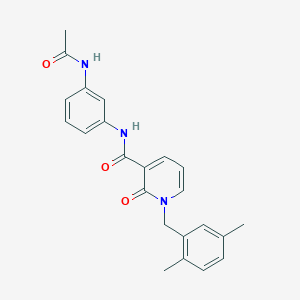
5-(4-Ethylphenyl)-1,3,4-oxadiazole-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-(4-Ethylphenyl)-1,3,4-oxadiazole-2-thiol” is a complex organic molecule. The name suggests it contains an oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The “5-(4-Ethylphenyl)” part indicates a phenyl ring (a six-membered carbon ring, akin to benzene) with an ethyl group (two carbon atoms, -CH2CH3) attached at the 4-position is attached to the 5-position of the oxadiazole ring. The “-2-thiol” suggests a sulfur-hydrogen (-SH) group attached at the 2-position of the oxadiazole ring .
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
5-(4-Ethylphenyl)-1,3,4-oxadiazole-2-thiol derivatives have been investigated for their corrosion inhibition properties. These compounds are effective in protecting mild steel against corrosion in acidic environments, such as sulfuric acid. The inhibition mechanism involves the adsorption of the oxadiazole derivatives onto the metal surface, forming a protective layer. The efficiency of these inhibitors is enhanced with increasing concentration, indicating a strong adsorption process possibly combining both physisorption and chemisorption mechanisms (Ammal, Prajila, & Joseph, 2018).
Antimicrobial Activity
Several 1,3,4-oxadiazole derivatives, including those with ethylphenyl groups, exhibit significant antimicrobial activity. These compounds have been tested against a range of microbial species, showing variable degrees of activity. The structure-activity relationship studies suggest that the presence of the oxadiazole moiety and specific substituents can enhance their antimicrobial efficacy. Such compounds are potential candidates for further investigation as antimicrobial agents (Gul et al., 2017).
Antimicrobial and Antioxidant Properties
The synthesis of novel quaternary ammonium salts incorporating the 5-phenyl-1,3,4-oxadiazole-2-thiol structure has shown promising results in antimicrobial effectiveness against common pathogens. These compounds have also demonstrated relatively low cytotoxicity against human cell lines, making them potential candidates for clinical or agricultural applications. The antimicrobial mechanism is hypothesized to involve the interaction of quaternary ammonium salts with bacterial cell walls, leading to cytoplasm release (Xie et al., 2017).
Green Synthesis and Biological Applications
A green chemistry approach has been adopted for the synthesis of 5-substituted 1,3,4-oxadiazole-2-thiol derivatives, demonstrating potent antimicrobial and antioxidant activities. These compounds offer a promising avenue for the development of new therapeutic agents targeting cancer, Parkinson's disease, inflammatory conditions, and diabetes. The environmentally friendly synthesis process, combined with the biological activities of these compounds, underscores their potential in medicinal chemistry (Yarmohammadi et al., 2020).
Zukünftige Richtungen
Future research should focus on physical or metabolic mechanisms that are capable of being used as interventions to reduce the flux of related compounds from the gut into the body, increase the efflux of these compounds from the brain, or increase excretion from the kidneys as a means of addressing the neurological impacts .
Eigenschaften
IUPAC Name |
5-(4-ethylphenyl)-3H-1,3,4-oxadiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-2-7-3-5-8(6-4-7)9-11-12-10(14)13-9/h3-6H,2H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSHCIIJUBRAJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NNC(=S)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


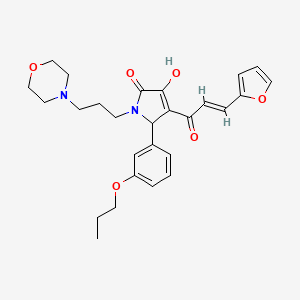
![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2766893.png)
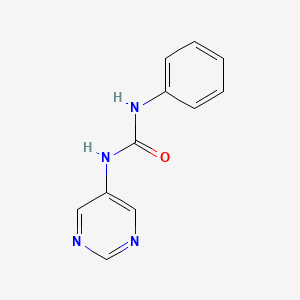
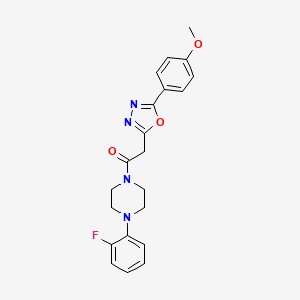
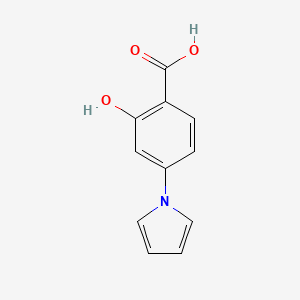
![2-[6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-prop-2-enylacetamide](/img/structure/B2766901.png)
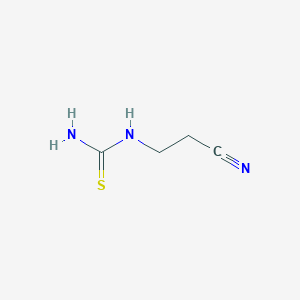

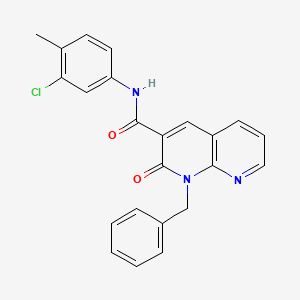
![N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methoxyethyl)oxamide](/img/structure/B2766905.png)
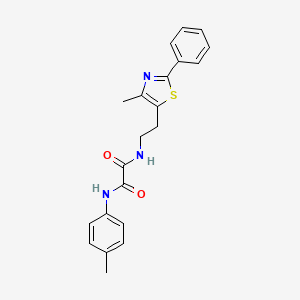
![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2766908.png)
